molecular formula C11H13N3O4 B062210 2-nitro-5-piperazin-1-yl-benzoic Acid CAS No. 183622-35-7

2-nitro-5-piperazin-1-yl-benzoic Acid

Cat. No.: B062210
CAS No.: 183622-35-7
M. Wt: 251.24 g/mol
InChI Key: BTBYYNWGQJULDK-UHFFFAOYSA-N
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Description

2-Nitro-5-piperazin-1-yl-benzoic acid is an organic compound with the molecular formula C11H13N3O4. It is a derivative of benzoic acid, where the nitro group is positioned at the second carbon and the piperazine ring is attached at the fifth carbon.

Scientific Research Applications

2-Nitro-5-piperazin-1-yl-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex organic molecules.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-5-piperazin-1-yl-benzoic acid typically involves the nitration of 5-piperazin-1-yl-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Comparison with Similar Compounds

    5-Nitro-2-piperazin-1-yl-benzoic acid: Similar structure but with different positioning of the nitro group.

    2-Amino-5-piperazin-1-yl-benzoic acid: Reduction product of 2-nitro-5-piperazin-1-yl-benzoic acid.

    2-Nitro-5-(1-piperazinyl)benzoic acid: Another structural isomer with similar functional groups.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-nitro-5-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYYNWGQJULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441810
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183622-35-7
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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